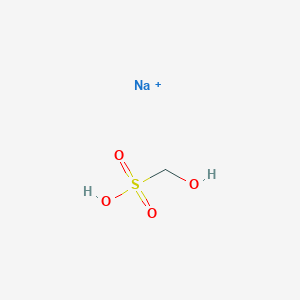
7α-Hydroxy-3-oxo-5β-cholansäure
Übersicht
Beschreibung
7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid (7α-OHC) is a naturally occurring bile acid that is produced in the liver and is found in the body in small amounts. It is an important component of bile and is involved in the metabolism of fat and cholesterol. 7α-OHC is also known as chenodeoxycholic acid (CDCA), which is the primary bile acid synthesized in the liver. 7α-OHC is a precursor to other bile acids, such as lithocholic acid and ursodeoxycholic acid. It plays an important role in the regulation of bile acid synthesis, transport, and metabolism.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
“7α-Hydroxy-3-oxo-5β-cholansäure” wird als Zwischenprodukt in der organischen Synthese verwendet . Das bedeutet, dass es bei der Herstellung einer Vielzahl anderer Verbindungen im Bereich der organischen Chemie eingesetzt werden kann.
Pharmazeutische Forschung und Entwicklung
Diese Verbindung spielt eine bedeutende Rolle in der pharmazeutischen Forschung und Entwicklung . Es wird bei der Entwicklung neuer Medikamente und Therapien eingesetzt und trägt zu Fortschritten in der Medizin bei.
Synthese des cholereretischen Medikaments Obeticholic Acid
Eine spezielle Anwendung in der Pharmakologie ist die Synthese des cholereretischen Medikaments Obeticholic Acid . Dieses Medikament wird verwendet, um die Sekretion von Galle aus der Leber zu erhöhen und die Verdauung zu unterstützen.
Hemmung der Gallensäuresynthese
Obeticholic Acid, synthetisiert aus “this compound”, kann die Gallensäuresynthese hemmen . Dies kann bei der Behandlung von Erkrankungen im Zusammenhang mit der Gallensäurenproduktion von Vorteil sein.
Behandlung der primären biliären Zirrhose
Obeticholic Acid wird häufig zur Behandlung der primären biliären Zirrhose eingesetzt , einer chronischen Lebererkrankung. Dies unterstreicht die Bedeutung der Verbindung in der Hepatologie, dem Teilbereich der Medizin, der sich mit Lebererkrankungen befasst.
Behandlung der nichtalkoholischen Fettlebererkrankung
Eine weitere medizinische Anwendung von Obeticholic Acid ist die Behandlung der nichtalkoholischen Fettlebererkrankung . Dies ist eine Erkrankung, bei der sich Fett in der Leber ansammelt und weltweit immer häufiger wird.
Wirkmechanismus
Target of Action
7a-Hydroxy-3-oxo-5b-cholanoic acid, also known as 3-oxochenodeoxycholic acid or 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, is a bile acid derivative . It primarily targets the bile acid synthesis pathway and cholesterol metabolism .
Mode of Action
This compound interacts with its targets by inhibiting the production of endogenous bile acids and the secretion of biliary cholesterol . It can be absorbed and used to synthesize the choleretic drug Obeticholic acid .
Biochemical Pathways
7a-Hydroxy-3-oxo-5b-cholanoic acid affects the bile acid synthesis pathway and cholesterol metabolism . It has been identified as a cholesterol metabolite in bile acids produced in HepG2 cells, a well-differentiated human hepatoblastoma cell line .
Pharmacokinetics
It is known that the compound can be absorbed and used to synthesize the choleretic drug obeticholic acid . This suggests that it has good bioavailability.
Result of Action
The primary result of the action of 7a-Hydroxy-3-oxo-5b-cholanoic acid is the inhibition of endogenous bile acid production and biliary cholesterol secretion . This can lead to a decrease in cholesterol levels, which is beneficial in the treatment of conditions such as primary biliary cirrhosis and nonalcoholic fatty liver disease .
Action Environment
The action, efficacy, and stability of 7a-Hydroxy-3-oxo-5b-cholanoic acid can be influenced by various environmental factors. For instance, the presence of other compounds in the system, such as glycine and taurine, can lead to the formation of conjugated 7 alpha-hydroxy-3-oxo-5 beta-cholanoic acid
Safety and Hazards
The toxicity and safety data for 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid are limited . Therefore, appropriate safety procedures should be followed when handling it, including wearing suitable protective equipment and avoiding inhalation or contact with skin or eyes . It should be stored in a dry, cool place, away from strong light and high temperatures .
Zukünftige Richtungen
The future directions of 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid research could involve further exploration of its role as a human metabolite . Additionally, the potential application of the microbial reduction of 6alpha-fluoro and 6beta-fluoro-3alpha-hydroxy-7-oxo-5beta-cholan-24-oic acid methyl esters to the corresponding 7alpha-OH and 7beta-OH derivatives could be investigated .
Eigenschaften
IUPAC Name |
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVADAPHVNKTEP-CIGXQKLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272325 | |
| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4185-00-6 | |
| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxochenodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXOCHENODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MY7NM9XNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 90 °C | |
| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-oxochenodeoxycholic acid in the context of the gut microbiome?
A1: The provided research focuses on the role of the gut microbiome and its metabolites in predicting postoperative infections in liver transplant patients []. While the research doesn't directly investigate 3-oxochenodeoxycholic acid, it highlights the importance of secondary bile acids, a class of compounds to which 3-oxochenodeoxycholic acid belongs. Secondary bile acids are produced by the gut microbiome through the metabolism of primary bile acids. Although not explicitly mentioned, the research suggests that reduced levels of secondary bile acids, potentially including 3-oxochenodeoxycholic acid, may be associated with an increased risk of postoperative infections in this patient population [].
Q2: How is 3-oxochenodeoxycholic acid involved in the epimerization of chenodeoxycholic acid by Clostridium perfringens?
A2: Research indicates that Clostridium perfringens utilizes a redox mechanism to epimerize chenodeoxycholic acid at the 3-hydroxy position []. Specifically, 3-oxochenodeoxycholic acid serves as a key intermediate in this process []. This finding is significant as it helps elucidate the metabolic pathways employed by gut bacteria in modifying bile acids, which has implications for understanding their potential roles in host health and disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)



